molecular formula C34H47N3O6S B562510 (3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide CAS No. 1217807-30-1

(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide

Cat. No. B562510
M. Wt: 625.825
InChI Key: PDWBTEQIUJJWJF-VOULMWPJSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Crystal Structures and Protease Inhibition

A study by Cunico et al. (2016) elucidated the crystal structures of two hemihydrates of a closely related compound, revealing moderate antimalarial activity in vitro against Plasmodium falciparum. This research highlights the compound's structural intricacies and its potential as a scaffold for developing antimalarial agents Cunico, W., Ferreira, M. d. L. G., Wardell, J., & Wardell, S. (2016). Journal of Chemical Crystallography, 46, 435-442.

Synthesis and Characterization

Yan et al. (2008) described an efficient synthesis route for the intermediate of nelfinavir, showcasing a one-pot synthesis method that underscores the compound's relevance in the synthesis of pharmaceutical agents. This study provides insights into the compound's chemical synthesis and its importance in drug development Yan, J.-h., Yao, G., Yang, L.-n., Hu, G., & Yang, X. (2008). Guang pu xue yu guang pu fen xi = Guang pu, 28(1), 98-102.

HIV Proteinase Inhibitors

Research by Kitchin et al. (1994) explored the synthesis and structure-activity relationships of a series of penicillin-derived HIV proteinase inhibitors, indicating the compound's utility in designing inhibitors with significant antiviral activity. This work underscores the potential therapeutic applications of derivatives of the compound in the treatment of HIV Kitchin, J., Bethell, R., Cammack, N., et al. (1994). Journal of Medicinal Chemistry, 37(22), 3707-3716.

Opioid Receptor Antagonism

Thomas et al. (2003) identified a derivative as a novel potent and selective kappa opioid receptor antagonist. The study highlights the significance of stereochemistry in the compound's activity, offering valuable insights into the design of selective kappa opioid receptor antagonists Thomas, J. B., Atkinson, R., Vinson, N., et al. (2003). Journal of Medicinal Chemistry, 46(14), 3127-3137.

Antioxidant Studies

Al-azawi (2016) conducted a study on the synthesis and characterization of quinazolin derivatives, demonstrating their potential as antioxidants. This research points to the broader applicability of the compound and its derivatives in developing agents with antioxidant properties Al-azawi, K. F. (2016). Oriental Journal of Chemistry, 32, 585-590.

Safety And Hazards

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Future Directions

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I hope this general approach is helpful. If you have any specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

[3-[[(2R,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamoyl]-2-methylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N3O6S/c1-22-27(15-10-16-31(22)43-23(2)39)32(41)35-28(20-44-26-13-6-5-7-14-26)30(40)19-37-18-25-12-9-8-11-24(25)17-29(37)33(42)36-34(3,4)21-38/h5-7,10,13-16,24-25,28-30,38,40H,8-9,11-12,17-21H2,1-4H3,(H,35,41)(H,36,42)/t24-,25+,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWBTEQIUJJWJF-VOULMWPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide

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